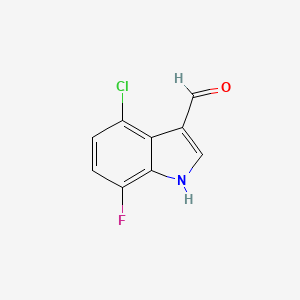

4-chloro-7-fluoro-1H-indole-3-carbaldehyde

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Chemistry

The indole nucleus is an essential structural component found in numerous biologically active compounds. chemimpex.comgoogle.com Its presence in the amino acid tryptophan makes it a fundamental building block in peptides and proteins. Beyond its role in primary metabolism, the indole scaffold is the core of many natural and synthetic molecules with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities. acs.orgresearchgate.netachemblock.com The versatility of the indole ring allows for functionalization at various positions, enabling the synthesis of diverse molecular architectures with tailored biological functions. This adaptability has cemented the indole scaffold's importance as a key pharmacophore in modern drug discovery and development. achemblock.com

Overview of Halogenated Indole Derivatives and their Structural Diversity

The introduction of halogen atoms onto the indole scaffold can significantly modulate the physicochemical and biological properties of the resulting derivatives. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. The structural diversity of halogenated indoles is vast, with chlorine, bromine, fluorine, and iodine atoms being incorporated at various positions of the indole ring.

The specific placement of the halogen substituent can lead to distinct biological outcomes. For instance, chloro-substituted indoles have been investigated for their potential as anticancer agents. nih.gov Fluorinated indoles, on the other hand, are valuable intermediates in the synthesis of pharmaceuticals and can also be used to create fluorescent probes for biological imaging. chemimpex.com The strategic use of halogenation is, therefore, a powerful tool for medicinal chemists to fine-tune the properties of indole-based compounds.

Historical Perspectives on Indole-3-carbaldehyde Chemistry and its Development

Indole-3-carbaldehyde is a key derivative of indole, serving as a versatile precursor for the synthesis of a wide range of more complex indole-containing molecules. ekb.eg Historically, the formylation of indoles to produce indole-3-carbaldehydes has been a topic of significant interest. One of the most prominent methods for this transformation is the Vilsmeier-Haack reaction. ekb.eg This reaction typically involves the use of a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). google.com

The development of the Vilsmeier-Haack reaction provided a relatively simple and efficient route to indole-3-carbaldehydes, yielding the product in high purity. ekb.eg Over the years, various modifications and improvements to this and other formylation methods have been developed to accommodate a wider range of substituted indoles and to employ milder reaction conditions. The resulting indole-3-carbaldehyde and its derivatives are crucial intermediates in the synthesis of numerous biologically active compounds, including alkaloids and pharmaceuticals. researchgate.netekb.eg

Rationale for Academic Research on 4-Chloro-7-fluoro-1H-indole-3-carbaldehyde

The academic interest in a specifically substituted compound like this compound stems from the potential synergistic effects of its distinct structural features. This di-halogenated indole carbaldehyde serves as a valuable chemical building block for the synthesis of more complex molecules. The presence of both a chloro and a fluoro substituent on the benzene (B151609) ring of the indole scaffold is anticipated to significantly influence the electronic properties and biological activity of the molecule and its downstream derivatives.

The rationale for its investigation can be broken down as follows:

Medicinal Chemistry: The combination of a chloro and a fluoro group can enhance the therapeutic potential of the indole scaffold. Chlorine is known to be a component of numerous pharmaceuticals, while fluorine can improve metabolic stability and binding affinity. chemimpex.comnih.gov Research into this compound could lead to the discovery of novel drug candidates with improved efficacy.

Materials Science: Fluorinated organic compounds often exhibit unique electronic and photophysical properties. chemimpex.com Therefore, this compound could serve as a precursor for the development of novel organic materials, such as fluorescent dyes or components for organic electronics. chemimpex.com

Synthetic Utility: As a functionalized indole, this compound is a versatile intermediate for organic synthesis. The aldehyde group can be readily transformed into a variety of other functional groups, and the halogen atoms can participate in cross-coupling reactions, allowing for the construction of complex molecular architectures.

In essence, the academic pursuit of understanding the synthesis, properties, and reactivity of this compound is driven by its potential to unlock new avenues in drug discovery, materials science, and synthetic organic chemistry.

| Property | Description |

| Molecular Formula | C₉H₅ClFNO |

| IUPAC Name | This compound |

| Scaffold | Indole |

| Functional Groups | Aldehyde, Chloro, Fluoro |

| Potential Applications | Pharmaceutical intermediate, Building block for materials science |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-6-1-2-7(11)9-8(6)5(4-13)3-12-9/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCAQZJUNGQSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CNC2=C1F)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 7 Fluoro 1h Indole 3 Carbaldehyde and Analogous Halogenated Indole 3 Carbaldehydes

Strategies for C3-Formylation of Indole (B1671886) Systems

The introduction of a formyl group at the C3 position is a common and crucial transformation in indole chemistry, as indole-3-carbaldehyde and its derivatives are valuable precursors for a wide range of biologically active compounds and pharmaceuticals. researchgate.net

Vilsmeier-Haack Formylation in the Context of Substituted Indoles

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgsid.ir The reaction typically employs a Vilsmeier reagent, which is a chloromethyliminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphoryl chloride (POCl₃). jk-sci.comchemistrysteps.com

The mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich C3 position of the indole ring. chemistrysteps.com This electrophilic aromatic substitution leads to an iminium salt intermediate, which upon hydrolysis during aqueous workup, yields the desired C3-formyl indole. organic-chemistry.orgjk-sci.com This method's reliability has made it a cornerstone for synthesizing indole-3-carbaldehyde. researchgate.net

The reaction is highly effective for various substituted indoles. For instance, a patented method describes the synthesis of 7-fluoro-1H-indole-3-carbaldehyde from 2-fluoro-6-methyl-aniline using a pre-prepared Vilsmeier reagent. google.com The reaction proceeds by first forming the indole ring and then formylating it in a one-pot fashion. The conditions are generally mild, often starting at low temperatures (0 °C) and then gently heating to completion. google.com The reactivity of the indole substrate influences the required reaction temperature, which can range from below 0°C to 80°C. jk-sci.com

Metal-Catalyzed and Metal-Free Formylation Approaches for Indole Scaffolds

While the Vilsmeier-Haack reaction is robust, concerns over the use of stoichiometric amounts of POCl₃ have spurred the development of alternative catalytic methods. These can be broadly categorized into metal-catalyzed and metal-free approaches.

Metal-Catalyzed Formylation: Several transition metals have been found to catalyze the C3-formylation of indoles using various carbon sources and oxidants. An efficient iron-catalyzed method uses formaldehyde (B43269) and aqueous ammonia, with air serving as a green oxidant. organic-chemistry.orgresearchgate.net This process employs ferric chloride (FeCl₃) as a cheap, non-toxic catalyst and is compatible with both free (N-H) and N-substituted indoles, providing good to excellent yields. organic-chemistry.org Copper-catalyzed systems have also been developed, utilizing tetramethylethylenediamine (TMEDA) as the carbonyl source and molecular oxygen as the oxidant. researchgate.netacs.org Similarly, ruthenium(III) chloride can catalyze the formylation using N-methylaniline as the carbon source. researchgate.netacs.org

Metal-Free Formylation: Growing interest in sustainable chemistry has led to several metal-free formylation protocols. One prominent strategy involves visible-light photoredox catalysis. researchgate.net In this approach, an organic dye such as Rose Bengal or Eosin Y acts as a photosensitizer. researchgate.netorganic-chemistry.org Under irradiation with visible light (e.g., blue LEDs), the excited catalyst facilitates the reaction, which uses TMEDA as a one-carbon source and air or molecular oxygen as the terminal oxidant. acs.orgresearchgate.netorganic-chemistry.org These reactions are praised for their mild conditions and high functional group tolerance. organic-chemistry.org Another metal-free approach uses n-butylammonium iodide (nBu₄NI) as a catalyst in the presence of an oxidant like tert-butyl peroxybenzoate (TBPB), with N-methylaniline serving as the formylating agent. researchgate.net

| Method | Catalyst/Reagent | Carbon Source | Oxidant | Key Features |

|---|---|---|---|---|

| Iron-Catalyzed | FeCl₃ | Formaldehyde/Aq. Ammonia | Air | Inexpensive, non-toxic catalyst, scalable. organic-chemistry.orgresearchgate.net |

| Copper-Catalyzed | CuCl₂ or other Cu salts | TMEDA | O₂ (Air) | Good functional group tolerance. acs.org |

| Visible-Light Photoredox | Eosin Y or Rose Bengal | TMEDA | Air | Metal-free, mild conditions, environmentally benign. researchgate.netorganic-chemistry.org |

| Iodine-Catalyzed | nBu₄NI | N-methylaniline | TBPB | Transition-metal-free. researchgate.net |

Alternative Formylation Routes (e.g., Reimer-Tiemann, Sommelet, Oxidation of Indole Precursors)

Beyond the Vilsmeier-Haack reaction and modern catalytic methods, several other routes exist for indole formylation.

Reimer-Tiemann Reaction: This classic method involves the ortho-formylation of phenols but is also applicable to electron-rich heterocycles like indoles. wikipedia.orgjk-sci.com The reaction is conducted under strongly basic conditions (e.g., NaOH) with chloroform (B151607) (CHCl₃). mychemblog.com The key reactive species is dichlorocarbene (B158193) (:CCl₂), generated in situ from the deprotonation of chloroform. wikipedia.orgjk-sci.com The nucleophilic indole attacks the electrophilic dichlorocarbene, and subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde. wikipedia.org While historically significant, the reaction often suffers from harsh conditions and modest yields for some substrates. researchgate.net

Sommelet Reaction: The Sommelet reaction is an indirect method for producing an aldehyde. It converts a benzylic halide into an aldehyde using hexamine (hexamethylenetetramine) and water. wikipedia.org For indole chemistry, this would involve the conversion of a precursor like 3-(chloromethyl)indole or 3-(bromomethyl)indole to indole-3-carbaldehyde. The reaction proceeds via the formation of a quaternary ammonium (B1175870) salt, which then undergoes hydrolysis to yield the final aldehyde product. wikipedia.orgyoutube.com This is formally an oxidation of a pre-functionalized carbon atom rather than a direct C-H formylation.

Oxidation of Indole Precursors: Another indirect strategy is the oxidation of a C3-substituent that is already at the correct oxidation state or lower. A common precursor is indole-3-methanol (indole-3-carbinol), which can be oxidized to indole-3-carbaldehyde. sciencemadness.org Various oxidizing agents can be employed for this transformation. Additionally, oxidative decarboxylation of indole-3-acetic acid can also yield the desired aldehyde. researchgate.net

Regioselective Halogenation of Indole Rings

Achieving regioselective halogenation of the indole's benzene (B151609) ring (positions C4, C5, C6, and C7) is significantly more challenging than substitution on the pyrrole (B145914) ring. The C4 position is the least intrinsically reactive site, making its functionalization particularly difficult. nih.gov

Methods for Chlorine Introduction at the 4-Position of Indole Derivatives

Direct chlorination of the indole C4-H bond requires overcoming its low reactivity. Traditional methods often relied on harsh conditions or stoichiometric use of toxic metals. nih.gov For example, early methods used reagents like thallium trifluoroacetate (B77799) or mercury acetate (B1210297) to achieve halogenation at the C4 position. google.com

More recent advances in transition metal-catalyzed C-H activation have provided more efficient and selective solutions. A key development is a palladium-catalyzed method for the C4-chlorination of N-protected indole-3-formaldehydes. google.com This process utilizes N-chlorosuccinimide (NCS) as the chlorine source, palladium acetate as the catalyst, and an amino acid derivative as a transient directing group. The directing group coordinates to the palladium and the indole's nitrogen, positioning the catalyst to activate the adjacent C4-H bond for chlorination. google.com This approach represents a significant step forward in the selective functionalization of this challenging position. Another strategy involves installing a directing group at the C3 position, which can guide a metal catalyst to activate the C4-H bond. researchgate.net

| Method | Chlorine Source | Catalyst/Promoter | Substrate Requirement |

|---|---|---|---|

| Palladium-Catalyzed C-H Activation | N-Chlorosuccinimide (NCS) | Palladium Acetate | N-protected indole-3-formaldehyde with a directing group. google.com |

| Stoichiometric Metal-Mediated | - | Thallium Trifluoroacetate (Tl(TFA)₃) | Unprotected Indole. google.com |

Methods for Fluorine Introduction at the 7-Position of Indole Derivatives

Direct C7-H fluorination of an existing indole ring is challenging due to competing reactions at other, more reactive sites. Therefore, a more common and reliable strategy for synthesizing 7-fluoroindoles is to construct the indole ring from a pre-fluorinated starting material.

This approach typically involves a Fischer, Bischler, or other named indole synthesis using a fluorinated aniline (B41778) or phenylhydrazine (B124118) derivative as the precursor. For example, the synthesis of 7-fluoro-1H-indole-3-carbaldehyde can be accomplished via a Vilsmeier-Haack type reaction starting from 2-fluoro-6-methyl-aniline. google.com In this synthesis, the fluorine atom is already in the desired position on the benzene ring of the starting material. The subsequent reaction sequence builds the pyrrole portion of the indole ring, ensuring the fluorine remains at the C7 position of the final heterocyclic product. This "bottom-up" approach bypasses the challenges of regioselective C-H functionalization on the complex indole nucleus and is a widely used strategy in the synthesis of specifically substituted indoles. google.com

Sequential Halogenation and Formylation Strategies to Access Di-Halogenated Indole Carbaldehydes

The synthesis of di-halogenated indole carbaldehydes via sequential reaction steps requires careful consideration of the inherent reactivity of the indole nucleus. The C3 position of the indole ring is the most electron-rich and highly susceptible to electrophilic attack. This makes direct formylation, such as the Vilsmeier-Haack reaction, a highly efficient method for introducing the aldehyde group at this position. However, electrophilic halogenation also preferentially occurs at C3. Therefore, the sequence of these reactions is critical to achieving the desired substitution pattern.

One viable strategy begins with an indole already substituted on the benzene ring. For instance, starting with 7-fluoroindole, the C3 position remains the most active site for electrophilic substitution. A Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) would proceed selectively at C3 to yield 7-fluoro-1H-indole-3-carbaldehyde. The subsequent introduction of a chlorine atom at the C4 position is more challenging. The presence of the electron-withdrawing carbaldehyde group at C3 deactivates the pyrrole ring, potentially allowing for late-stage halogenation on the benzenoid ring. However, directing the chlorination specifically to the C4 position in the presence of the C7 fluorine atom requires specific reagents and conditions to overcome competing substitution at other positions (e.g., C5 or C6).

An alternative sequence involves halogenating the indole core first. If the C3 position is unprotected, halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) will typically yield the 3-haloindole. To achieve di-halogenation on the benzene ring prior to formylation, the C3 position must be blocked. Once the desired 4-chloro-7-fluoroindole scaffold is formed, the C3-blocking group can be removed, followed by formylation. A study on the halogenation of 2-(trifluoromethyl)-1H-indole demonstrated that after an initial bromination at C3, a second bromination could be directed to the C5 position, yielding a di-brominated product. mdpi.com This highlights the feasibility of sequential halogenation, although achieving the specific 4,7-substitution pattern remains a regiochemical challenge.

Convergent and Divergent Synthetic Pathways to 4-Chloro-7-fluoro-1H-indole-3-carbaldehyde

The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic designs.

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the later stages. For the target compound, a convergent approach would focus on first constructing the 4-chloro-7-fluoro-1H-indole core. This di-halogenated intermediate is a significant fragment of the final molecule. Once this core is synthesized and purified, a single, high-yielding reaction—typically the Vilsmeier-Haack formylation—is used to introduce the carbaldehyde group at the C3 position. This approach is often more efficient as it allows for the optimization of the synthesis of the complex indole core separately and culminates in a reliable final step.

In contrast, a divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to produce a library of related compounds. In this context, one might start with a simpler, commercially available indole, such as 7-fluoroindole. This common starting material could then be subjected to various halogenation reactions to introduce a chlorine atom at different positions, followed by formylation. Alternatively, 7-fluoro-1H-indole-3-carbaldehyde could serve as a divergent intermediate, which is then subjected to different halogenation conditions to produce a range of mono- and di-halogenated analogues. While potentially less efficient for producing a single target, this strategy is highly valuable for structure-activity relationship (SAR) studies in drug discovery, where the goal is to create and test numerous analogues.

Synthesis from Pre-functionalized Aniline Precursors

A highly effective convergent strategy for synthesizing substituted indoles is to begin with an appropriately substituted benzene ring precursor, typically an aniline or phenylhydrazine, which already contains the desired halogen substituents. This approach embeds the final substitution pattern into the starting material, thus avoiding the challenges of regioselective halogenation on the indole nucleus.

The Fischer indole synthesis is a classic and powerful method for this purpose. thermofisher.comwikipedia.orgbyjus.com To synthesize the 4-chloro-7-fluoro-1H-indole core, this reaction would utilize (2-chloro-5-fluorophenyl)hydrazine . This hydrazine (B178648) is condensed with a suitable ketone or aldehyde (like pyruvic acid, which can be later decarboxylated) under acidic conditions to induce cyclization and form the indole ring. byjus.com The positions of the chlorine and fluorine atoms on the phenylhydrazine ring directly dictate their final positions on the indole core, making this a highly regioselective and predictable method.

Other established indole syntheses that utilize pre-functionalized precursors include:

Bartoli Indole Synthesis: This method is particularly useful for synthesizing 7-substituted indoles and involves the reaction of a substituted nitroarene with vinyl Grignard reagents.

Leimgruber-Batcho Indole Synthesis: This two-step procedure starts with a substituted o-nitrotoluene, which is first condensed with a dimethylformamide acetal (B89532) to form an enamine, followed by reductive cyclization to yield the indole.

For the synthesis of 4-chloro-7-fluoro-1H-indole, one would start with 2-chloro-5-fluoroaniline. This aniline could be converted to the corresponding phenylhydrazine for a Fischer synthesis or used as a precursor in other named indole syntheses to build the di-halogenated indole core, which is then formylated in the final step.

N-Protection Strategies in the Synthesis of Halogenated Indole-3-Carbaldehydes

The indole N-H proton is acidic and the nitrogen atom can be nucleophilic, which can lead to undesired side reactions during synthesis. N-protection is a crucial strategy to enhance selectivity, improve solubility, or prevent the indole nitrogen from participating in reactions. researchgate.net The choice of protecting group is critical, as it can be broadly categorized into electron-donating and electron-withdrawing types, each influencing the reactivity of the indole ring differently.

Electron-withdrawing groups , such as tosyl (Ts), benzenesulfonyl, or tert-butoxycarbonyl (Boc), are commonly employed. nih.govacs.org These groups significantly decrease the electron density of the indole ring system, making it less susceptible to electrophilic attack or oxidation. This deactivation can be advantageous in preventing over-halogenation or other side reactions. Furthermore, by protecting the nitrogen, these groups ensure that reactions like metalation occur at a carbon position rather than at the nitrogen. For instance, N-protection is often required for lithiation at the C2 position. Studies have shown that in some reactions, unprotected indoles react at the N1 position, whereas N-protected indoles undergo functionalization at the C3 position, demonstrating the directing effect of the protecting group. scispace.com

Electron-donating groups , such as benzyl (B1604629) (Bn) or methoxymethyl (MOM), can also be used. These groups protect the N-H from acting as an acid or nucleophile but maintain or slightly increase the electron density of the ring, which can be useful for promoting desired electrophilic substitution reactions.

In the context of synthesizing halogenated indole-3-carbaldehydes, an N-protecting group can be used to:

Prevent N-halogenation or N-formylation.

Modify the regioselectivity of subsequent halogenation on the benzene ring by altering the electronic properties of the substrate.

Improve the stability of intermediates during multi-step sequences.

The protecting group must be stable to the reaction conditions (e.g., acidic Vilsmeier-Haack conditions) and easily removable at a later stage to yield the final N-H indole.

Chemical Reactivity and Derivatization of 4 Chloro 7 Fluoro 1h Indole 3 Carbaldehyde

Transformations at the Aldehyde Moiety

The aldehyde group at the C3 position of the indole (B1671886) ring is a versatile functional handle for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition Reactions and Condensation Reactions (e.g., Semicarbazone Formation)

The carbonyl carbon of the aldehyde group in 4-chloro-7-fluoro-1H-indole-3-carbaldehyde is electrophilic and readily undergoes nucleophilic attack. Condensation reactions with amine derivatives are common, leading to the formation of C=N double bonds. A notable example is the reaction with semicarbazide (B1199961) hydrochloride to form the corresponding semicarbazone. This reaction typically proceeds by refluxing the indole-3-carbaldehyde with semicarbazide hydrochloride in an alcoholic solvent, often with a catalytic amount of acid. researchgate.net

The synthesis of semicarbazones from various substituted indole-3-carbaldehydes has been reported, and similar reactivity is expected for the 4-chloro-7-fluoro derivative. researchgate.netscilit.comresearchgate.net These reactions are generally high-yielding and provide crystalline products that are useful for characterization and as intermediates for further synthesis. researchgate.net

Table 1: Representative Conditions for Semicarbazone Formation from Substituted Indole-3-carbaldehydes

| Indole-3-carbaldehyde Derivative | Reagents and Conditions | Yield (%) | Reference |

| 5-Bromo-1H-indole-3-carbaldehyde | Semicarbazide hydrochloride, ethanol, reflux, 3h | 56-76 | researchgate.net |

| 5-Chloro-1H-indole-3-carbaldehyde | Semicarbazide hydrochloride, ethanol, reflux, 3h | 56-76 | researchgate.net |

| 5-Methoxy-1H-indole-3-carbaldehyde | Semicarbazide hydrochloride, ethanol, reflux, 3h | 56-76 | researchgate.net |

| 4-Nitro-1H-indole-3-carbaldehyde | Semicarbazide hydrochloride, ethanol, reflux, 3h | 56-76 | researchgate.net |

Oxidation and Reduction Processes of the Formyl Group

The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of indole-3-carbaldehydes to the corresponding indole-3-carboxylic acids is a fundamental transformation. nih.gov Common oxidizing agents for this purpose include potassium permanganate, chromium trioxide, and milder reagents like silver oxide. Aldehyde oxidases, which are molybdenum-containing enzymes, can also catalyze the conversion of aldehydes to their corresponding carboxylic acids. nih.gov The resulting 4-chloro-7-fluoro-1H-indole-3-carboxylic acid is a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceuticals.

Reduction: The reduction of the aldehyde to a primary alcohol, (4-chloro-7-fluoro-1H-indol-3-yl)methanol, can be achieved using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically sufficient for this transformation, offering high chemoselectivity by not affecting other reducible groups that might be present in the molecule. nih.gov For the reduction of the corresponding carboxylic acid, more powerful reducing agents or catalytic hydrosilylation methods can be employed. acs.org

Reactions Leading to Imines and Related Derivatives

The condensation of this compound with primary amines leads to the formation of imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. A wide range of primary amines, including aliphatic and aromatic amines, can be used to generate a diverse library of imine derivatives. organic-chemistry.org The synthesis of imines from fluorinated benzaldehydes has been demonstrated to proceed efficiently, suggesting that the fluorine substituent on the indole ring of the target compound will not impede this reaction. nih.gov These imine derivatives are important intermediates in organic synthesis and can exhibit a range of biological activities.

Reactivity at the Indole Nitrogen (N1-Position)

The nitrogen atom of the indole ring is a key site for functionalization, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule.

N-Alkylation and N-Acylation Reactions for Structural Diversification

N-Alkylation: The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH), to generate the corresponding indolide anion. rsc.org This anion is a potent nucleophile and readily reacts with alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), to afford N-alkylated indoles. rsc.org This reaction is a cornerstone for the structural diversification of indole derivatives, including this compound.

N-Acylation: N-acylation of indoles introduces an acyl group onto the nitrogen atom. This can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base. nih.gov A chemoselective N-acylation of indoles using thioesters as a stable acyl source has also been reported, offering good functional group tolerance. nih.gov The resulting N-acylindoles are important motifs in many pharmaceutical compounds. nih.gov

Table 2: General Conditions for N-Alkylation and N-Acylation of Indoles

| Reaction | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Indole, Sodium Hydride, Alkyl Halide, DMF or THF | 1-Alkyl-indole | rsc.org |

| N-Acylation | Indole, Acyl Chloride/Anhydride, Base | 1-Acyl-indole | nih.gov |

| N-Acylation | Indole, Thioester, Cs₂CO₃, Xylene, 140 °C | 1-Acyl-indole | nih.gov |

N-Protection and Deprotection Strategies in Multistep Syntheses

In the context of multistep syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the indole nitrogen due to its stability under a wide range of reaction conditions.

N-Protection: The Boc group is typically introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP).

N-Deprotection: The removal of the Boc group can be achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. nih.gov Milder methods for N-Boc deprotection have also been developed, such as using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), which can be advantageous for substrates that are sensitive to strong acids. researchgate.netresearchgate.net Another mild method involves the use of oxalyl chloride in methanol (B129727) at room temperature. nih.gov These strategies are crucial for the successful execution of complex synthetic routes involving this compound.

Reactions Involving the Halogen Substituents (Chlorine at C4, Fluorine at C7)

The presence of two different halogen atoms on the indole ring opens up avenues for selective functionalization. The chlorine atom at the C4 position and the fluorine atom at the C7 position exhibit distinct reactivities, which can be exploited to achieve regioselective modifications of the indole scaffold.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the modification of aryl halides. The feasibility of SNAr is highly dependent on the nature of the halogen, the presence of electron-withdrawing groups on the aromatic ring, and the nature of the incoming nucleophile. In the case of this compound, the aldehyde group at C3 acts as a potent electron-withdrawing group, activating the benzene (B151609) ring towards nucleophilic attack.

The relative reactivity of the C4-Cl and C7-F bonds towards nucleophiles is a crucial aspect to consider. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups ortho and para to the site of attack. In this compound, the aldehyde group is ortho to the C4-chloro substituent, thereby strongly activating this position for nucleophilic attack. Conversely, the aldehyde group is meta to the C7-fluoro substituent, offering less stabilization to a Meisenheimer complex formed at this position.

While the carbon-fluorine bond is stronger than the carbon-chlorine bond, the high electronegativity of fluorine makes the attached carbon more electrophilic. However, the regiochemical influence of the activating group is typically the dominant factor. Therefore, it is anticipated that nucleophilic aromatic substitution reactions on this compound will occur selectively at the C4 position, leading to the displacement of the chloride ion. A variety of nucleophiles, including alkoxides, thiolates, and amines, can potentially be employed in this transformation.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Halogen | Activating Group Position | Predicted Reactivity |

|---|---|---|---|

| C4 | Chlorine | Ortho | Highly Reactive |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F. This trend is based on the bond dissociation energies of the carbon-halogen bond, which is a key factor in the oxidative addition step of the catalytic cycle.

Given this reactivity trend, the C4-chloro substituent of this compound is the primary site for palladium-catalyzed cross-coupling reactions, while the C7-fluoro substituent is expected to be largely unreactive under standard conditions. This differential reactivity allows for the selective functionalization of the C4 position.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the indole C4 position and a variety of organoboron reagents. By employing a suitable palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, various aryl, heteroaryl, or vinyl groups can be introduced at the C4 position.

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds. Using a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos), the C4-chloro group can be substituted with a wide range of primary and secondary amines, leading to the synthesis of 4-aminoindole (B1269813) derivatives.

Heck Reaction: The Heck reaction allows for the formation of a carbon-carbon bond between the C4 position and an alkene. In the presence of a palladium catalyst and a base, the C4-chloroindole can be coupled with various alkenes to generate 4-alkenylindole derivatives.

Sonogashira Coupling: This reaction is used to form a carbon-carbon triple bond. A palladium catalyst, in combination with a copper(I) co-catalyst, mediates the coupling of the C4-chloroindole with a terminal alkyne to produce 4-alkynylindole derivatives.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃ / Xantphos |

| Heck | Alkene | C-C (alkenyl) | Pd(OAc)₂ / PPh₃ |

Annulation and Cycloaddition Reactions utilizing this compound as a Precursor

The indole-3-carbaldehyde moiety is a valuable building block for the construction of more complex heterocyclic systems through annulation and cycloaddition reactions. The aldehyde group and the indole ring itself can participate in various ring-forming transformations.

Annulation Reactions:

Fischer Indole Synthesis Analogue: While not a direct reaction of the pre-formed indole, the principles of the Fischer indole synthesis can be conceptually applied. More relevantly, the aldehyde can be a starting point for building a new ring fused to the indole. For instance, condensation of the aldehyde with a suitable active methylene (B1212753) compound, followed by cyclization, can lead to the formation of a new carbocyclic or heterocyclic ring fused at the C2-C3 positions.

Pictet-Spengler Reaction: The aldehyde group can be transformed into a tryptamine (B22526) derivative. This can be achieved by, for example, a Henry reaction with nitromethane (B149229) followed by reduction. The resulting tryptamine can then undergo an intramolecular Pictet-Spengler reaction with another aldehyde or ketone to construct a β-carboline ring system. The 4-chloro and 7-fluoro substituents would be retained in the final product, providing handles for further diversification.

Cycloaddition Reactions:

Diels-Alder Reaction: The indole ring, particularly the C2-C3 double bond, can act as a dienophile in Diels-Alder reactions, especially when activated by the electron-withdrawing aldehyde group. Reaction with a suitable diene could lead to the formation of a tetrahydrocarbazole derivative.

1,3-Dipolar Cycloadditions: The indole nucleus can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, reaction with a nitrile oxide or an azide (B81097) could lead to the formation of isoxazoline (B3343090) or triazoline rings fused to the indole core. Alternatively, the aldehyde can be converted into an azomethine ylide, which can then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile to construct a pyrrolidine (B122466) ring.

Table 3: Potential Annulation and Cycloaddition Reactions

| Reaction Type | Reactive Site(s) | Resulting Ring System |

|---|---|---|

| Fischer-type Annulation | Aldehyde, C2-position | Fused carbocycle/heterocycle |

| Pictet-Spengler Reaction | Aldehyde (after conversion to tryptamine) | β-carboline |

| Diels-Alder Reaction | C2-C3 bond | Tetrahydrocarbazole |

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based data for each specified subsection (IR, Raman, 1H NMR, 13C NMR, and 2D NMR) for this compound at this time. Fulfilling the request would require speculation or the use of data from analogous but distinct molecules, which would violate the core requirements of accuracy and sole focus.

Spectroscopic and Structural Characterization of 4 Chloro 7 Fluoro 1h Indole 3 Carbaldehyde and Its Derivatives

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within four or five decimal places. This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass.

For 4-chloro-7-fluoro-1H-indole-3-carbaldehyde, the molecular formula is C₉H₅ClFNO. The exact mass can be calculated by summing the precise masses of its constituent isotopes. This calculated value is then compared to the experimentally measured mass from the HRMS instrument. A close match between the theoretical and experimental mass confirms the elemental composition.

Table 1: Theoretical Exact Mass Calculation for C₉H₅ClFNO

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 9 | 12.00000 | 108.00000 |

| Hydrogen | ¹H | 5 | 1.00783 | 5.03915 |

| Chlorine | ³⁵Cl | 1 | 34.96885 | 34.96885 |

| Fluorine | ¹⁹F | 1 | 18.99840 | 18.99840 |

| Nitrogen | ¹⁴N | 1 | 14.00307 | 14.00307 |

| Oxygen | ¹⁶O | 1 | 15.99491 | 15.99491 |

| Total | 197.00538 |

Note: This table presents the calculated theoretical exact mass for the most abundant isotopes.

An experimental HRMS measurement yielding a mass value very close to 197.0054 Da would provide strong evidence for the successful synthesis of this compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the mass analyzer.

For this compound, ESI-MS would typically produce a prominent ion corresponding to the protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the solvent and sample purity.

By increasing the energy within the mass spectrometer, fragmentation of the parent ion can be induced. This process, known as tandem mass spectrometry (MS/MS), provides valuable information about the molecule's structure. The fragmentation pattern of the indole-3-carbaldehyde core typically involves characteristic losses, such as the loss of carbon monoxide (CO) from the aldehyde group. This analysis helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination

While mass spectrometry confirms the molecular formula, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal.

To perform Single-Crystal X-ray Diffraction (SC-XRD), a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be precisely determined.

This analysis provides a wealth of structural information, including:

Bond Lengths: The exact distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Torsional Angles: The dihedral angles that define the conformation of the molecule.

For indole (B1671886) derivatives, SC-XRD confirms the planarity of the fused bicyclic ring system. mdpi.commdpi.com For instance, in a study of the related compound 5-chloro-7-azaindole-3-carbaldehyde, X-ray analysis revealed that the six-membered pyridine (B92270) and five-membered pyrrole (B145914) rings are coplanar. mdpi.com Similar planarity would be expected for the indole core of this compound. The analysis would also precisely define the geometry of the aldehyde group and its orientation relative to the indole ring.

Table 2: Representative Crystallographic Data for an Analogous Compound (5-Chloro-7-azaindole-3-carbaldehyde)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | 3.82810(12) | mdpi.com |

| b (Å) | 12.7330(3) | mdpi.com |

| c (Å) | 15.9167(5) | mdpi.com |

| β (°) | 94.539(3) | mdpi.com |

| Volume (ų) | 772.39(4) | mdpi.com |

| Z | 4 | mdpi.com |

This data illustrates the type of information obtained from an SC-XRD experiment.

Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking.

For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The indole N-H group is a strong hydrogen bond donor, while the aldehyde oxygen is a hydrogen bond acceptor. This would likely lead to the formation of strong N-H···O hydrogen bonds, linking molecules into chains or dimers in the solid state.

Halogen Bonding: The chlorine and fluorine atoms can participate in weaker halogen bonding or dipole-dipole interactions.

In the crystal structure of 5-chloro-7-azaindole-3-carbaldehyde, molecules form dimers through strong N-H···N' hydrogen bonds. mdpi.com Similar motifs, along with C-H···O interactions, are common in related structures and play a crucial role in dictating the supramolecular architecture. mdpi.commdpi.com A detailed analysis of these interactions provides insight into the physical properties of the solid material.

Computational and Theoretical Investigations of 4 Chloro 7 Fluoro 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations for Molecular Geometry and Energetics

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and stability of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This involves calculating key parameters such as bond lengths, bond angles, and dihedral angles.

For a molecule like 4-chloro-7-fluoro-1H-indole-3-carbaldehyde, DFT would be used to model the planar indole (B1671886) ring system and the orientation of the aldehyde group, as well as the positions of the chlorine and fluorine substituents. Similar DFT studies on related compounds, such as 4-chloro-7-azaindole-3-carbaldehyde, have successfully determined their molecular structures and analyzed intermolecular interactions, like hydrogen bonding, which stabilize the crystal lattice. mdpi.com The calculations for the target molecule would yield a comprehensive set of geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated via DFT. Note: The following data is illustrative of the typical output from a DFT calculation and is not based on published experimental results for this specific molecule.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C4-Cl | 1.745 | |

| C7-F | 1.360 | |

| C3-C10 (aldehyde) | 1.480 | |

| C10=O11 (aldehyde) | 1.225 | |

| N1-H | 1.010 | |

| Bond Angles (°) ** | ||

| C3-C4-Cl | 119.5 | |

| C6-C7-F | 118.9 | |

| C2-C3-C10 | 125.0 | |

| Dihedral Angle (°) ** | ||

| C2-C3-C10-O11 | 180.0 |

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing halogens, such as chlorine and fluorine, specific considerations are necessary.

Functionals : Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used example. For greater accuracy, especially in systems where non-covalent interactions are important, dispersion-corrected functionals are recommended. mdpi.com Examples used in studies of similar halogenated heterocycles include B3LYP-D3, PBE0-D3, and ωB97X-D. mdpi.com The "-D3" suffix indicates the inclusion of Grimme's third-generation dispersion correction.

Basis Sets : The basis set is a set of mathematical functions used to construct the molecular orbitals. For halogenated systems, it is crucial to use basis sets that can accurately describe the electron distribution around the electronegative halogen atoms. Pople-style basis sets, such as 6-311++G(d,p), are commonly used. The "+" symbols indicate the addition of diffuse functions to handle lone pairs and anions, while "(d,p)" denotes the inclusion of polarization functions to allow for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.

Electronic Structure and Reactivity Analysis

Beyond geometry, computational methods provide deep insights into the electronic landscape of a molecule, which governs its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO : This orbital acts as an electron donor. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO : This orbital acts as an electron acceptor. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich indole ring system. The LUMO is likely concentrated on the electron-withdrawing aldehyde group and the carbon atoms attached to the electronegative halogen substituents.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound. Note: These values are representative examples for similar heterocyclic compounds and are intended for illustrative purposes.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

The distribution of electrons within a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms. This can be analyzed through several means:

Atomic Charges : Calculations can assign partial charges to each atom, indicating local electron-rich or electron-deficient centers.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the electrostatic potential on the electron density surface. For this compound, negative potential (typically colored red) would be expected around the highly electronegative oxygen, fluorine, and chlorine atoms, as well as the nitrogen lone pair. Positive potential (blue) would be located around the hydrogen atoms, particularly the N-H proton. This map is invaluable for predicting sites of non-covalent interactions and chemical attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule as a whole. These descriptors, based on conceptual DFT, include:

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Table 3: Illustrative Global Reactivity Descriptors for this compound. Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 2 and serve as examples.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 2.1 |

| Electronegativity (χ) | (I+A)/2 | 4.3 |

| Chemical Hardness (η) | (I-A)/2 | 2.2 |

| Global Electrophilicity Index (ω) | χ²/(2η) | 4.2 |

Analysis of Intermolecular Interactions and Supramolecular Assemblies

Energy Decomposition Analysis of Intermolecular Forces:No studies performing energy decomposition analysis on the intermolecular forces of this compound were found.

Lack of Publicly Available Research Hinders Computational Analysis of this compound Reaction Mechanisms

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of this compound. Specifically, there is no publicly available research detailing computational studies on the reaction mechanisms and transition states involving this particular chemical compound.

While computational studies, often employing Density Functional Theory (DFT), are common for characterizing molecules and predicting their behavior, specific research into the reaction pathways of this compound has not been published. Such studies would typically involve mapping the potential energy surface of a reaction, identifying the structures of reactants, products, and intermediates, and crucially, calculating the geometry and energy of transition states. This information is vital for understanding reaction kinetics and mechanisms at a molecular level.

Research on analogous, but distinct, compounds such as 4-chloro-7-azaindole-3-carbaldehyde and other indole-3-carbaldehyde derivatives does exist. These studies utilize computational methods to explore molecular structures, vibrational frequencies, and potential biological activities. However, the unique electronic effects of the fluorine atom at the 7-position in conjunction with the chlorine atom at the 4-position of the indole ring mean that findings from these related molecules cannot be directly extrapolated to this compound.

The absence of dedicated research on this compound prevents the creation of a detailed analysis of its reaction mechanisms and transition states, and consequently, no data tables with relevant computational findings can be generated at this time. Further experimental and theoretical research is required to elucidate the mechanistic pathways involving this compound.

Advanced Synthetic Applications of 4 Chloro 7 Fluoro 1h Indole 3 Carbaldehyde As a Versatile Chemical Building Block

Role in the Total Synthesis of Complex Indole (B1671886) Alkaloids and Bioactive Analogues

The indole-3-carbaldehyde framework is a cornerstone in the synthesis of numerous biologically active indole alkaloids. ekb.egresearchgate.net The presence of halogen substituents, such as chlorine and fluorine, can significantly influence the biological activity and metabolic stability of the target molecules. While direct total syntheses employing 4-chloro-7-fluoro-1H-indole-3-carbaldehyde are not extensively documented in readily available literature, the strategic importance of halogenated indoles is well-established in the synthesis of complex alkaloids. For instance, the total synthesis of chlorinated pentacyclic indole alkaloids like (+)-ambiguine G highlights the challenges and synthetic strategies associated with incorporating chlorine into intricate polycyclic systems. nih.gov

The synthetic utility of this compound in this context lies in its potential to serve as a precursor to key intermediates. The aldehyde functionality can be readily transformed into various other functional groups necessary for the elaboration of the alkaloid skeleton. For example, it can undergo Wittig-type reactions to introduce carbon chains, reductive amination to append amine-containing side chains, or oxidation to the corresponding carboxylic acid for amide bond formation. The chloro and fluoro substituents can direct further aromatic substitution reactions or be retained in the final target molecule to modulate its pharmacological properties. The synthesis of spirooxindole alkaloids, a significant class of natural products, often involves the manipulation of substituted indoles, and engineered biosynthetic pathways have even enabled the production of fluorinated derivatives. biorxiv.org

Precursor for Novel Heterocyclic Scaffolds and Fused Ring Systems

The reactivity of this compound makes it an excellent starting material for the synthesis of novel heterocyclic scaffolds and fused ring systems. The indole nucleus itself can be considered a di-nucleophile, with reactivity at both the N1 and C4 positions, which can be exploited for the construction of tricyclic indoles with fused seven-membered rings through multicomponent reactions. rsc.org

The aldehyde group at the C3 position is a versatile handle for various cyclization reactions. Condensation reactions with binucleophiles are a common strategy to build fused heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-b]indoles, while condensation with amidines or guanidines can yield pyrimido[4,5-b]indoles. The synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has been achieved through the condensation of 1H-indole-3-carboxaldehyde with anthranilamide, showcasing a pathway to fused systems. nih.gov

Furthermore, the electron-withdrawing nature of the fluoro and chloro substituents can influence the regioselectivity of cyclization reactions. For instance, in reactions involving electrophilic attack on the indole ring, the halogen atoms can deactivate certain positions, leading to greater control over the formation of specific isomers. The synthesis of spiro isoindolinone-oxepine-fused indoles through an organocatalytic (4+3) cyclization of 2-indolylmethanols with α-(3-isoindolinonyl) propargylic alcohols demonstrates the potential for creating complex, fused systems from indole precursors. rsc.org

Below is a table summarizing potential cyclization reactions starting from substituted indole-3-carbaldehydes to form fused heterocyclic systems.

| Reactant(s) | Resulting Heterocyclic System | Reaction Type |

| Hydrazine derivatives | Pyrazolo[3,4-b]indole | Condensation/Cyclization |

| Anthranilamide | Quinazolin-4(3H)-one fused indole | Condensation/Cyclization |

| Binucleophiles (e.g., diamines) | Fused diazepine (B8756704) systems | Condensation/Cyclization |

| α-(3-isoindolinonyl) propargylic alcohols | Spiro isoindolinone-oxepine-fused indoles | (4+3) Cycloaddition |

Utilization in Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.comnih.govnih.gov Substituted indoles, including this compound, are valuable scaffolds for DOS due to the multiple points of diversification they offer. The indole core itself can be substituted at various positions, and the aldehyde group provides a reactive handle for appending a wide range of chemical moieties.

A DOS strategy can be employed to rapidly generate a library of compounds from a common intermediate. Starting from this compound, a variety of transformations can be performed in parallel to create a collection of related but structurally distinct molecules. For example, the aldehyde can be subjected to a panel of different reductive amination reactions with a diverse set of primary and secondary amines. Similarly, a library of Wittig reagents can be used to introduce a variety of olefinic side chains.

The combination of a versatile scaffold like this compound with various reaction partners and conditions allows for the exploration of a vast chemical space. This approach is instrumental in identifying novel bioactive compounds and for probing biological pathways. rsc.org The table below illustrates a hypothetical DOS approach starting from the target compound.

| Reaction Type | Diverse Reagents | Resulting Compound Class |

| Reductive Amination | Library of primary and secondary amines | Diverse 3-(aminomethyl)indoles |

| Wittig Reaction | Library of phosphorus ylides | Diverse 3-(alkenyl)indoles |

| Knoevenagel Condensation | Library of active methylene (B1212753) compounds | Diverse 3-(substituted vinyl)indoles |

| Multicomponent Reactions | Various combinations of reactants | Diverse complex heterocyclic systems |

Applications in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. arkat-usa.org Indole-3-carbaldehydes are frequently employed as key components in various MCRs. rsc.orgacs.orgresearchgate.net The aldehyde functionality readily participates in the formation of iminium intermediates, which can then undergo further reactions with other components.

The presence of the chloro and fluoro substituents on the indole ring of this compound can influence the reactivity and outcome of MCRs. These electron-withdrawing groups can enhance the electrophilicity of the aldehyde carbon, potentially accelerating the initial condensation step. Furthermore, they can affect the electronic properties of the indole ring, which may play a role in subsequent cyclization or rearrangement steps.

The table below provides examples of multicomponent reactions where substituted indole-3-carbaldehydes can be utilized.

| Multicomponent Reaction | Typical Reactants | Product Type |

| Groebke-Blackburn-Bienaymé | Aminoazine, Isocyanide | Fused indolyl imidazopyridines |

| Ugi Reaction | Amine, Carboxylic acid, Isocyanide | α-Acylamino carboxamide derivatives |

| Kabachnik-Fields Reaction | Amine, Phosphite | α-Aminophosphonates |

| Petasis Reaction | Amine, Boronic acid | α-Amino acid derivatives |

Emerging Research Directions and Future Outlook for 4 Chloro 7 Fluoro 1h Indole 3 Carbaldehyde Chemistry

Development of Green and Sustainable Synthetic Approaches

Traditional methods for synthesizing indole-3-carbaldehydes, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, often involve harsh reagents, stoichiometric activators, and chlorinated solvents, posing significant environmental concerns. researchgate.netekb.eg A primary future direction is the development of greener and more sustainable synthetic routes to 4-chloro-7-fluoro-1H-indole-3-carbaldehyde and its derivatives.

Research is increasingly focused on multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity by combining three or more reactants in a single step. nih.gov An innovative two-step, one-pot approach involving an initial Ugi four-component reaction followed by an acid-induced cyclization has been shown to produce functionalized indoles under mild conditions using benign solvents like ethanol. rsc.org Adapting such MCR strategies to incorporate precursors for the 4-chloro-7-fluoro substitution pattern could provide a highly efficient and sustainable pathway.

Furthermore, the use of environmentally friendly solvents is a key aspect of green chemistry. nih.gov Future synthetic protocols will likely move away from conventional hazardous solvents towards water, ethanol, or bio-based solvents. Catalyst-free methodologies, where reactions are promoted by the solvent or proceed under thermal conditions, are also gaining traction for the synthesis of complex heterocyclic systems, including indole-pyrrole conjugates. acs.orgnih.gov

| Synthetic Strategy | Key Features | Potential Advantages for Synthesis |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, procedural simplicity. nih.govrsc.org | Reduced waste, energy efficiency, rapid library generation. |

| Use of Green Solvents | Employing water, ethanol, or bio-based solvents. nih.gov | Lower toxicity, reduced environmental impact, improved safety. |

| Catalyst-Free Synthesis | Reactions proceed without an external catalyst. acs.org | Avoidance of toxic metal catalysts, simplified purification. |

| Carbonylative Approaches | Introduction of a C1 building block using CO or surrogates. beilstein-journals.org | Environmentally friendly method for synthesizing indole (B1671886) carbonyls. |

Exploration of Organocatalytic and Photoredox Transformations

The aldehyde functionality and the electron-rich indole core of this compound are prime targets for modern catalytic transformations. Organocatalysis and photoredox catalysis have emerged as powerful tools for the precise functionalization of complex molecules under mild conditions.

Organocatalysis, using small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. Future research will likely explore the enantioselective functionalization of the aldehyde group through reactions like aldol (B89426) additions, Mannich reactions, or allylic alkylations, using chiral amine or urea-based catalysts. nih.govrsc.org This would provide access to a wide range of chiral molecules derived from the parent aldehyde.

Visible-light photoredox catalysis enables the generation of radical intermediates under exceptionally mild conditions, facilitating reactions that are often difficult to achieve with traditional methods. beilstein-journals.org This technique could be applied to the C-H functionalization of the indole core or to reactions involving the aldehyde group. For instance, photoredox-catalyzed radical cascade cyclizations could be employed to construct complex polycyclic architectures starting from derivatives of this compound. acs.org

| Catalytic Method | Description | Potential Application |

| Organocatalysis | Use of small, chiral organic molecules to catalyze asymmetric reactions. nih.gov | Enantioselective additions to the aldehyde group; asymmetric C-H functionalization of the indole core. |

| Photoredox Catalysis | Use of visible light and a photocatalyst to generate radical intermediates for bond formation. beilstein-journals.org | C-H functionalization, decarboxylative couplings, and radical cyclizations under mild conditions. |

Integration of Machine Learning and Artificial Intelligence for Synthetic Design and Optimization

Computer-Aided Synthesis Planning (CASP) programs, powered by AI, can analyze vast reaction databases to propose novel and efficient retrosynthetic pathways. acs.org For a target molecule derived from this compound, AI could suggest routes that are shorter, higher-yielding, or more sustainable than those devised by human chemists.

Moreover, ML algorithms can build predictive models from experimental data to optimize reaction parameters such as temperature, solvent, catalyst, and stoichiometry. nih.gov This active learning approach can significantly reduce the number of experiments required to achieve high yields, saving time and resources. Computationally guided approaches can also help elucidate potential metabolic or synthetic pathways by predicting the most likely enzymes or catalysts for each step. nih.gov

Investigation of Unexplored Reactivity Patterns and Stereoselective Syntheses

The unique electronic properties imparted by the chloro and fluoro substituents on the indole ring are expected to influence its reactivity in novel ways. The electron-withdrawing nature of these halogens can modulate the nucleophilicity of the indole core, potentially altering the regioselectivity of electrophilic substitution reactions.

Future work will focus on exploring this unique reactivity. For example, directing group strategies could be employed to achieve regioselective C-H functionalization at positions that are typically less reactive, such as the C4-position, as has been demonstrated in related indole-3-carbaldehyde systems. acs.org The aldehyde can serve as a transient directing group, facilitating functionalization before being removed or transformed.

Furthermore, the aldehyde group is a versatile handle for stereoselective synthesis. Asymmetric reduction of the aldehyde would yield a chiral alcohol, a valuable intermediate for natural product synthesis. The development of novel catalytic methods, such as the catalytic Vilsmeier-Haack reaction using deuterium-labeled reagents, opens avenues for the site-specific introduction of isotopes, creating valuable tools for mechanistic studies and metabolic tracing. orgsyn.org

Potential as a Synthon for Advanced Materials Chemistry

The indole scaffold is a privileged structure in materials science, forming the basis of many organic dyes, sensors, and electronic materials. researchgate.net The specific substitution pattern of this compound makes it a particularly promising synthon for creating advanced functional materials.

Fluorinated organic compounds are widely used in the development of materials with unique electronic properties for applications in organic electronics. chemimpex.comossila.com The presence of both fluorine and chlorine can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of derived materials. This tuning is critical for optimizing performance in devices like organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com

The indole-3-carbaldehyde moiety can be readily converted into hydrazone or other conjugated systems, which often exhibit interesting photophysical properties. These derivatives could function as colorimetric sensors for anions like fluoride, where the interaction with the anion causes a visible color change. acs.org The combination of the electron-rich indole core, the conjugated aldehyde, and the electron-withdrawing halogens provides a robust framework for designing novel chemosensors and fluorescent probes. chemimpex.com

Q & A

Q. What are the optimal synthetic routes for 4-chloro-7-fluoro-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility in organic solvents (DMSO, DCM) is typical for indole derivatives. Stability studies for analogs like 7-chloro-4-methoxy-1H-indole-3-carboxylic acid show degradation under prolonged light exposure or acidic conditions. Storage at −20°C in amber vials with desiccants is recommended .

Advanced Research Questions

Q. How do electronic effects of chloro/fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Cl and F groups activates the indole core for nucleophilic substitution or Suzuki-Miyaura coupling. For example, in methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate, the 4-Br site undergoes Pd-catalyzed cross-coupling with aryl boronic acids, while the 7-F substituent stabilizes intermediates via inductive effects . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution at reactive sites .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from subtle structural differences. For 6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde, SAR studies revealed that the fluorobenzyl group enhances binding to kinase targets compared to non-fluorinated analogs . To address contradictions:

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations are used to model interactions. For 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde, docking into the ATP-binding pocket of a kinase showed hydrogen bonding with the aldehyde group and hydrophobic interactions with chloro/fluoro substituents . Validate predictions with mutagenesis studies (e.g., Ala-scanning) .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

- Methodological Answer : Indole derivatives often form polymorphs or twin crystals. For 6-chloro-7-fluoro-4-oxochromene-3-carbaldehyde, slow evaporation of ethanol solutions at 4°C produced diffraction-quality crystals. SHELXD was critical for resolving twinning by pseudo-merohedry .

Data-Driven Insights

- Key Physical Properties :

- Reaction Optimization :

| Parameter | Impact on Yield | Reference |

|---|---|---|

| Catalyst (Pd(PPh₃)₄) | Increases coupling efficiency | Methyl 4-bromo-7-fluoroindole |

| Solvent (DMF vs. THF) | DMF improves solubility | 7-Fluoro-1H-indole-2-carbaldehyde |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.